![molecular formula C12H13N3O2 B2882836 Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-82-2](/img/structure/B2882836.png)
Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives often involves sequential site-selective cross-coupling reactions . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems, is also commonly used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be determined using various spectroscopic techniques. The InChI code for this compound is 1S/C13H12N4O2/c1-2-19-13(18)10-7-15-12-9(5-14)6-16-17(12)11(10)8-3-4-8/h6-8H,2-4H2,1H3 .Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-13-10-5-6-14-15(10)11(9)8-3-4-8/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBLIPFLJSCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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